molecular formula C29H39N5O8 B14493761 L-Tyrosyl-L-serylglycyl-L-phenylalanyl-L-leucine CAS No. 63480-71-7

L-Tyrosyl-L-serylglycyl-L-phenylalanyl-L-leucine

Cat. No.: B14493761
CAS No.: 63480-71-7
M. Wt: 585.6 g/mol
InChI Key: LNSNOYBUEMGYTQ-ZJZGAYNASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

L-Tyrosyl-L-serylglycyl-L-phenylalanyl-L-leucine is a peptide composed of five amino acids: tyrosine, serine, glycine, phenylalanine, and leucine. This compound is a part of the larger family of peptides, which are short chains of amino acids linked by peptide bonds. Peptides play crucial roles in various biological processes, including signaling, enzymatic activity, and structural functions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Tyrosyl-L-serylglycyl-L-phenylalanyl-L-leucine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Attachment of the first amino acid: The first amino acid, protected by a temporary protecting group, is attached to the resin.

    Deprotection: The protecting group is removed to expose the amino group.

    Coupling: The next amino acid, also protected, is activated and coupled to the exposed amino group of the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

    Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods

Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield of the final product. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are used to isolate the desired peptide from by-products and impurities.

Chemical Reactions Analysis

Types of Reactions

L-Tyrosyl-L-serylglycyl-L-phenylalanyl-L-leucine can undergo various chemical reactions, including:

    Oxidation: The tyrosine residue can be oxidized to form dopaquinone, which can further react to form melanin-like compounds.

    Reduction: Reduction reactions can target disulfide bonds if present in the peptide structure.

    Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or periodate can be used as oxidizing agents.

    Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used.

    Substitution: Various reagents, such as carbodiimides or succinimidyl esters, can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tyrosine residue can lead to the formation of dopaquinone, while reduction of disulfide bonds results in free thiol groups.

Scientific Research Applications

L-Tyrosyl-L-serylglycyl-L-phenylalanyl-L-leucine has several applications in scientific research:

    Chemistry: It is used as a model peptide to study peptide synthesis, structure, and reactivity.

    Biology: The compound is employed in studies of protein-protein interactions, enzyme-substrate specificity, and cellular signaling pathways.

    Medicine: Peptides like this compound are investigated for their potential therapeutic applications, including drug delivery and as bioactive agents.

    Industry: In the pharmaceutical and biotechnology industries, this peptide is used in the development of peptide-based drugs and diagnostic tools.

Mechanism of Action

The mechanism of action of L-Tyrosyl-L-serylglycyl-L-phenylalanyl-L-leucine depends on its specific biological context. Generally, peptides exert their effects by binding to specific receptors or enzymes, triggering a cascade of molecular events. For example, the tyrosine residue can be phosphorylated by kinases, leading to the activation of downstream signaling pathways. The serine and glycine residues may contribute to the peptide’s structural stability and interaction with target molecules.

Comparison with Similar Compounds

Similar Compounds

    L-Tyrosine: An amino acid that serves as a precursor to neurotransmitters like dopamine and norepinephrine.

    L-Phenylalanine: Another amino acid that is a precursor to tyrosine and has roles in protein synthesis.

    L-Leucine: A branched-chain amino acid involved in protein synthesis and metabolic regulation.

Uniqueness

L-Tyrosyl-L-serylglycyl-L-phenylalanyl-L-leucine is unique due to its specific sequence and combination of amino acids, which confer distinct structural and functional properties. The presence of both aromatic (tyrosine and phenylalanine) and aliphatic (leucine) residues, along with the small glycine and polar serine, allows for diverse interactions and reactivity.

Properties

CAS No.

63480-71-7

Molecular Formula

C29H39N5O8

Molecular Weight

585.6 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoic acid

InChI

InChI=1S/C29H39N5O8/c1-17(2)12-23(29(41)42)33-28(40)22(14-18-6-4-3-5-7-18)32-25(37)15-31-27(39)24(16-35)34-26(38)21(30)13-19-8-10-20(36)11-9-19/h3-11,17,21-24,35-36H,12-16,30H2,1-2H3,(H,31,39)(H,32,37)(H,33,40)(H,34,38)(H,41,42)/t21-,22-,23-,24-/m0/s1

InChI Key

LNSNOYBUEMGYTQ-ZJZGAYNASA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)[C@H](CO)NC(=O)[C@H](CC2=CC=C(C=C2)O)N

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)C(CO)NC(=O)C(CC2=CC=C(C=C2)O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.